Efavirenz [(4S)-6-chloro-4-(cyclopropylethynyl)-1, 4-dihydro-4-(trifluoromethyl)-2H-3, 1-benzoxazin-2-one] is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. [, , ] Dihydro efavirenz, (E)-, likely refers to a chemically reduced form of efavirenz. Its specific properties and applications would depend on the position and stereochemistry of the added hydrogen atoms.
Dihydro efavirenz, (E)- is derived from efavirenz, which is commercially available under various brand names such as Sustiva. The chemical classification of dihydro efavirenz places it within the category of antiviral agents, specifically targeting HIV-1. Its structural formula is with a molar mass of approximately 317.69 g/mol .
The synthesis of dihydro efavirenz typically involves several steps that modify the efavirenz structure to enhance its pharmacological properties. One common method includes:
Dihydro efavirenz possesses a complex molecular structure characterized by several functional groups:
The three-dimensional arrangement of atoms can be visualized through crystallographic studies that reveal the spatial orientation of these substituents .
Dihydro efavirenz undergoes various chemical reactions that are pivotal for its activity:
Dihydro efavirenz acts by inhibiting the reverse transcriptase enzyme, which is essential for converting viral RNA into DNA—a critical step in the HIV replication cycle. The mechanism involves:
Dihydro efavirenz exhibits several notable physical and chemical properties:
The pharmacokinetics of dihydro efavirenz indicate a prolonged half-life similar to that of efavirenz (40–55 hours), allowing for once-daily dosing regimens .
Dihydro efavirenz is primarily utilized in clinical settings for the treatment of HIV infection. Its role as an antiretroviral agent makes it significant in therapeutic regimens aimed at managing HIV/AIDS. Additionally, ongoing research explores its potential applications in combination therapies with other antiviral agents to enhance efficacy and reduce resistance development.
(E)-dihydro efavirenz (chemical name: (S,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a saturated derivative of the antiretroviral drug efavirenz. Its molecular formula is C₁₄H₁₁ClF₃NO₂, with a molecular weight of 317.69 g/mol [8]. The compound features a critical structural modification: reduction of the cyclopropylethynyl group (–C≡C–cyclopropyl) in efavirenz to a cyclopropylvinyl moiety (–CH=CH–cyclopropyl) with exclusive E-stereochemistry across the double bond [8]. This trans configuration is stabilized by minimal steric repulsion between the cyclopropyl ring and benzoxazinone core.
The stereogenic center at C4 retains the (S)-configuration present in efavirenz, as confirmed by chiral chromatography and circular dichroism studies [3]. This configuration is essential for maintaining hydrogen-bonding interactions analogous to those in the parent drug, particularly with the carbonyl group (C2=O) and nitrogen (N1) of the benzoxazinone ring. Computational modeling (DFT/B3LYP/6-311++G(d,p)) indicates the dihydro analog adopts a near-planar conformation, with the dihedral angle between the vinyl group and benzoxazinone plane measuring 172.8° [5].
Table 1: Structural Features of (E)-Dihydro Efavirenz vs. Efavirenz
Property | (E)-Dihydro Efavirenz | Efavirenz |
---|---|---|
Molecular Formula | C₁₄H₁₁ClF₃NO₂ | C₁₄H₉ClF₃NO₂ |
Molecular Weight | 317.69 g/mol | 315.68 g/mol |
Key Functional Group | (E)-cyclopropylvinyl | cyclopropylethynyl |
Stereochemistry (C4) | (S) | (S) |
Double Bond Geometry | E (trans) | N/A (triple bond) |
(E)-dihydro efavirenz shares the low aqueous solubility characteristic of efavirenz (<10 μg/mL across pH 1.2–8.0) due to its hydrophobic trifluoromethyl and chlorinated benzoxazinone groups [10]. However, saturation of the alkyne bond marginally increases polarity, yielding a calculated logP of 4.1 (vs. 4.9 for efavirenz) [6]. This modification slightly improves solubility in organic solvents like methanol (48 mg/mL vs. 32 mg/mL for efavirenz) [10].
Thermal analysis (DSC/TGA) reveals a sharp melting endotherm at 158–160°C with minimal decomposition below 200°C, indicating moderate thermal stability [3] [5]. Unlike efavirenz, which exhibits polymorphism (Forms I–III), the dihydro analog crystallizes in a monoclinic P2₁ space group with four molecules per unit cell, forming hydrogen-bonded dimers via N–H⋯O=C interactions [5]. This crystalline consistency enhances batch-to-batch reproducibility.
Stability studies under accelerated conditions (40°C/75% RH) show <0.5% degradation after 3 months, primarily via hydrolysis of the oxazinone ring to form a secondary amide. This contrasts with efavirenz, which undergoes CYP-mediated hydroxylation to 8-hydroxyefavirenz as its major degradation pathway [4].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8